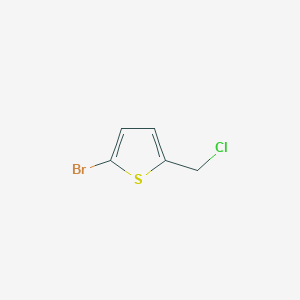

2-Bromo-5-(chloromethyl)thiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAWORKAZJRWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436659 | |

| Record name | 2-bromo-5-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-46-8 | |

| Record name | 2-bromo-5-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Chloromethyl Thiophene and Analogous Thiophene Structures

Direct Synthetic Routes to 2-Bromo-5-(chloromethyl)thiophene

Direct synthesis of this compound typically involves a two-step process starting from a suitable thiophene (B33073) precursor: regioselective bromination followed by targeted chloromethylation. The order of these steps is crucial for achieving the desired substitution pattern.

The most common approach to 2,5-disubstituted thiophenes like this compound involves sequential halogenation reactions. This strategy relies on the controlled introduction of a bromine atom and a chloromethyl group onto the thiophene ring.

The thiophene ring is susceptible to electrophilic substitution, preferentially at the 2- and 5-positions. Achieving monosubstitution at the 2-position is a critical first step in many synthetic pathways. Several methods have been developed to achieve high regioselectivity in the bromination of thiophene.

One effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction of thiophene with NBS in a solvent like glacial acetic acid provides 2-bromothiophene with high selectivity. Another common approach is the direct bromination of thiophene using elemental bromine, often in a solvent such as acetic acid or carbon tetrachloride at controlled temperatures to minimize the formation of di-brominated byproducts chemicalbook.comprepchem.com.

Milder and more selective bromination can be achieved using a combination of hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). This in-situ generation of bromine allows for better control of the reaction. For instance, treating thiophene with a mixture of 48% aqueous HBr and 35% H₂O₂ in the presence of an organic solvent can produce 2-bromothiophene efficiently.

Once 2-bromothiophene is obtained, the chloromethyl group is introduced at the vacant 5-position. This is typically accomplished via a Blanc chloromethylation reaction, which involves an electrophilic aromatic substitution using formaldehyde and hydrogen chloride (HCl) wikipedia.org. The reaction is generally catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) wikipedia.orgohsu.edu.

A specific method for the synthesis of this compound involves the reaction of 2-bromothiophene with formaldehyde and concentrated hydrochloric acid in the presence of an ionic liquid catalyst, such as bromo-1-octyl-3-methylimidazole. This approach allows the reaction to proceed at a mild temperature of 30°C over several hours, leading to the desired product after purification by vacuum distillation.

The general mechanism of the Blanc chloromethylation involves the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic hydroxymethyl cation or a related species. This electrophile is then attacked by the electron-rich 5-position of the 2-bromothiophene ring. The resulting benzyl alcohol intermediate is subsequently converted to the final chloromethylated product by reaction with HCl wikipedia.orgalfa-chemistry.com.

A method for synthesizing the analogous compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), starts with 2-methylthiophene. This precursor is treated with two equivalents of N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) under reflux conditions. This single step achieves both the electrophilic bromination at the 5-position of the ring and the radical bromination of the methyl group to yield 2-bromo-5-(bromomethyl)thiophene researchgate.netresearchgate.net.

An alternative to the direct chloromethylation of the thiophene ring is a functional group interconversion strategy. This pathway involves the synthesis of a precursor molecule, such as (5-bromo-thiophen-2-yl)methanol, followed by the conversion of the hydroxymethyl group into a chloromethyl group.

This conversion can be effectively carried out using standard chlorinating agents. For example, reacting the alcohol precursor with thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common and effective method. The thionyl chloride converts the hydroxyl group into a chlorosulfite leaving group, which is then displaced by a chloride ion via a nucleophilic substitution mechanism to yield this compound. A similar procedure has been documented for the synthesis of 2-(chloromethyl)thiophene from 2-thiophenemethanol, providing a strong precedent for this synthetic route chemicalbook.com.

This functional group interconversion approach can be advantageous as it avoids the often harsh conditions and potential side reactions associated with direct electrophilic chloromethylation.

Strategies Involving Halogenation of Thiophene Precursors

Synthesis of Key Precursors and Building Blocks for this compound

The efficient synthesis of the target compound relies heavily on the availability and purity of its key precursors, most notably 2-bromothiophene.

2-Bromothiophene is a foundational building block for a wide array of more complex thiophene derivatives. Its synthesis from thiophene has been extensively studied and optimized. The primary challenge is to achieve high selectivity for mono-bromination at the 2-position while minimizing the formation of 2,5-dibromothiophene and other isomers.

Several reliable methods are commonly employed for the preparation of 2-bromothiophene, as summarized in the table below. These methods utilize different brominating agents and reaction conditions to control the regioselectivity of the electrophilic substitution reaction.

| Brominating Agent/System | Solvent/Conditions | Key Features | Yield |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Classic electrophilic substitution; requires careful temperature control. chemicalbook.com | ~55% |

| Bromine (Br₂) | Carbon Tetrachloride | Reaction performed at low temperature (ice bath). prepchem.com | 55% |

| N-Bromosuccinimide (NBS) | Acetic Acid | Highly regioselective for the 2-position; milder than Br₂. | High |

| HBr / H₂O₂ | Dichloroethane | In-situ generation of bromine; reaction proceeds near room temperature. | High |

| Magnesium Bromide / H₂O₂ | Aqueous, Sulfuric Acid | Utilizes bromide salts as the bromine source with an oxidant. google.com | High |

Synthesis of 2-(Chloromethyl)thiophene and Related Analogues

The preparation of 2-(chloromethyl)thiophene and its derivatives is typically achieved through two main strategies: the electrophilic chloromethylation of the thiophene ring or the conversion of a hydroxymethyl group.

One of the most established methods is the direct chloromethylation of thiophene using formaldehyde and hydrogen chloride. orgsyn.orgnbinno.com This electrophilic aromatic substitution reaction is often catalyzed by a Lewis acid, such as zinc chloride, to enhance the reactivity of the electrophile. nbinno.com The reaction is carefully controlled, typically at low temperatures (below 5°C), to prevent the formation of byproducts like bis-(2-thienyl)methane and polymers. orgsyn.org This approach can be extended to substituted thiophenes to produce a variety of analogues. For instance, the chloromethylation of 2-chlorothiophene yields 2-chloro-5-(chloromethyl)thiophene, another important synthetic intermediate.

Table 1: Chloromethylation of Thiophene and Derivatives

| Starting Material | Reagents | Catalyst | Product | Yield | Reference |

| Thiophene | Formaldehyde, HCl | None | 2-(Chloromethyl)thiophene | 40–41% | orgsyn.org |

| Thiophene | Formaldehyde, HCl | Zinc Chloride | 2-(Chloromethyl)thiophene | Not specified | nbinno.com |

| 2-Chlorothiophene | Formaldehyde, HCl | Not specified | 2-Chloro-5-(chloromethyl)thiophene | Not specified | |

| 2-Bromothiophene | Paraformaldehyde, HCl | Ionic Liquid | This compound | 87.5% | google.com |

An alternative route to 2-(chloromethyl)thiophene involves the conversion of 2-thiophenemethanol. This alcohol can be treated with various chlorinating agents to substitute the hydroxyl group with a chlorine atom. A common procedure employs thionyl chloride in the presence of a base like pyridine, dissolved in an anhydrous solvent such as dichloromethane. chemicalbook.comchemicalbook.com The reaction is typically initiated at 0°C and then allowed to proceed at room temperature, resulting in good yields of the desired product after aqueous workup and purification. chemicalbook.comchemicalbook.com

Table 2: Synthesis of 2-(Chloromethyl)thiophene from 2-Thiophenemethanol

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Thiophenemethanol | Thionyl Chloride, Pyridine | Dichloromethane | 60% | chemicalbook.comchemicalbook.com |

| 2-Thiophenemethanol | Methanesulfonyl Chloride, DIEA | Dichloromethane | Not specified | chemicalbook.com |

Development of Sustainable and Efficient Synthetic Protocols

In recent years, significant research has focused on developing more sustainable and efficient methods for synthesizing thiophene derivatives, addressing concerns such as the use of hazardous reagents, catalyst recyclability, and reaction yields. nih.govbenthamscience.com

Catalytic innovation has been a key area of progress. Phase transfer catalysis, for example, has been successfully applied to the chloromethylation of thiophenes. nbinno.comgoogle.com Using catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction rates and yields under milder conditions. nbinno.com Ionic liquids have also emerged as highly effective and environmentally friendly catalysts. google.com A patented method for preparing this compound utilizes an ionic liquid (bromo-1-octyl-3-methylimidazole) as a catalyst for the reaction between 2-bromothiophene, formaldehyde, and concentrated hydrochloric acid. This process boasts a high product yield and the significant advantage that the ionic liquid catalyst can be recovered and reused, aligning with the principles of green chemistry. google.com

Process optimization strategies have also led to more efficient syntheses. A notable challenge in the traditional chloromethylation of thiophene is the formation of diarylmethane byproducts. google.com Research has shown that adding keto compounds, such as methyl isobutyl ketone, to the reaction mixture can significantly improve the selectivity and yield of the desired 2-(chloromethyl)thiophene. google.com This additive approach helps to suppress the secondary reaction of the product with the starting material.

Broader green chemistry approaches are also influencing the synthesis of thiophene-based compounds. These include the development of metal-free synthetic methodologies to reduce metal toxicity and the use of environmentally benign solvents. nih.gov For the fundamental construction of the thiophene ring itself, methods utilizing elemental sulfur or potassium sulfide as the sulfur source are being explored as atom-economical and less hazardous alternatives. organic-chemistry.org Furthermore, the use of biomass-derived platform chemicals, such as levulinic acid, as a starting point for producing organosulfur compounds represents a significant step towards reducing reliance on fossil fuels in the chemical industry. royalsocietypublishing.org These sustainable strategies provide a framework for future innovations in the synthesis of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloromethyl Thiophene

Cross-Coupling Reactions Involving 2-Bromo-5-(chloromethyl)thiophene

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For dihalogenated substrates like this compound, these reactions provide a powerful tool for the stepwise introduction of different functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for their exceptional activity and functional group tolerance in a variety of cross-coupling reactions. youtube.com These reactions typically involve an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the active catalyst. csbsju.edu

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a prominent method for forming carbon-carbon bonds. nih.govresearchgate.net In the case of this compound, the Suzuki-Miyaura reaction has been successfully employed to introduce aryl groups at the 5-position of the thiophene (B33073) ring. d-nb.infonih.gov

A study detailed the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki-Miyaura cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. d-nb.infonih.gov The reaction was carried out using a palladium(0) catalyst, specifically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base such as potassium phosphate (B84403) (K₃PO₄) and a solvent system of 1,4-dioxane (B91453) and water. d-nb.infonih.gov The reaction proceeds preferentially at the C-Br bond over the C-Cl bond of the chloromethyl group, highlighting the greater reactivity of the aryl bromide in the oxidative addition step. d-nb.info

The general procedure involves stirring a mixture of this compound, an aryl boronic acid, Pd(PPh₃)₄, and K₃PO₄ in a 1,4-dioxane/water mixture at an elevated temperature. nih.gov This method has been used to synthesize a range of 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. d-nb.infonih.gov For instance, the reaction with 4-methoxyphenylboronic acid resulted in a 76% yield of the corresponding product. nih.gov

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

While the Suzuki-Miyaura coupling is well-documented for this compound, other palladium-catalyzed reactions like the Stille, Negishi, and Heck couplings are also highly relevant for the functionalization of halogenated thiophenes. chempedia.infoorganic-chemistry.orgyoutube.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.org It is a versatile method for C-C bond formation and could be applied to selectively functionalize the C-Br bond of this compound. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. csbsju.edu Similar to the Suzuki reaction, it is a powerful tool for creating C-C bonds. researchgate.net

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. chempedia.info This reaction could potentially be used to introduce alkenyl groups at the 5-position of the thiophene ring.

Regioselectivity and Site-Selectivity in Dihalogenated Thiophene Cross-Couplings

In dihalogenated thiophenes, the regioselectivity of cross-coupling reactions is a critical aspect, often dictated by the relative reactivity of the carbon-halogen bonds. acs.org Generally, the reactivity follows the order C-I > C-Br > C-Cl. acs.org This trend is observed in the Suzuki-Miyaura coupling of this compound, where the more reactive C-Br bond at the 2-position undergoes oxidative addition preferentially over the C-Cl bond in the chloromethyl group at the 5-position. d-nb.info

The regioselectivity can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. acs.org For instance, in the palladium-catalyzed cross-coupling of polyhalogenated heterocycles, the selectivity is determined by both the bond dissociation energy of the carbon-halogen bond and the interaction between the heterocycle's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO). acs.org

Elucidation of Catalytic Reaction Mechanisms

Understanding the mechanism of these cross-coupling reactions is crucial for optimizing reaction conditions and predicting outcomes. The catalytic cycle generally consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative addition is often the rate-determining and selectivity-determining step in the catalytic cycle. chemrxiv.orgresearchgate.net This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond, leading to a palladium(II) intermediate. researchgate.netrsc.org

Two main mechanisms have been proposed for the oxidative addition of aryl halides to Pd(0) complexes: a concerted, three-centered pathway and a more polar, nucleophilic displacement (SₙAr-like) pathway. chemrxiv.org The preferred mechanism can depend on the substrate, the ligands on the palladium catalyst, and the coordination number of the palladium complex. chemrxiv.org

Computational studies have shown that for many aryl halides, the oxidative addition proceeds through a concerted transition state. chemrxiv.org However, factors such as the presence of electron-withdrawing groups on the aryl halide or the use of specific ligands can favor the nucleophilic displacement mechanism. chemrxiv.org The nature of the halide also plays a role, with the C-Br bond generally being more reactive than the C-Cl bond due to its lower bond dissociation energy. acs.org This difference in reactivity is the basis for the regioselective functionalization of molecules like this compound.

Transmetalation Pathways

While direct and detailed studies on the transmetalation pathways specifically for this compound are not extensively documented in the provided search results, the general principles of organometallic chemistry allow for informed inferences. Transmetalation is a key step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. In the context of this compound, this would typically involve an organometallic reagent derived from it.

For instance, if a Grignard or organolithium reagent were formed at the 2-position (by displacing the bromine), this organothienyl species could then undergo transmetalation with a transition metal salt, such as a palladium or copper complex. This step is fundamental to widely used reactions like the Suzuki, and Negishi couplings. The reactivity difference between the C-Br and C-Cl bonds allows for selective formation of the organometallic intermediate at the more reactive C-Br bond, which can then participate in transmetalation.

Reductive Elimination Processes

Reductive elimination is the final step in many catalytic cross-coupling cycles, where a new carbon-carbon or carbon-heteroatom bond is formed from a transition metal complex, and the metal's oxidation state is reduced. wikipedia.org For a molecule like this compound, this process would occur after oxidative addition and transmetalation.

Transformations Involving the Chloromethyl Functional Group

The chloromethyl group at the 5-position of the thiophene ring offers a reactive site for a variety of chemical transformations.

Nucleophilic Displacement and Substitution Reactions

The chlorine atom of the chloromethyl group is susceptible to nucleophilic displacement by a variety of nucleophiles. This is a standard SN2 type reaction where a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. masterorganicchemistry.com This reaction pathway allows for the introduction of a wide range of functional groups at this position.

For example, reaction with amines, alkoxides, or thiolates can introduce nitrogen, oxygen, or sulfur-containing moieties, respectively. The reactivity of this site is crucial for the synthesis of more complex thiophene derivatives. The general mechanism involves the backside attack of the nucleophile, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com

Organometallic Reagent Formation and Reactivity

The chloromethyl group can also be utilized to form organometallic reagents, although this is less common than using the C-Br bond. However, under specific conditions, it is possible to generate a Grignard or organolithium reagent from the chloromethyl group. These reagents are potent nucleophiles and strong bases. mmcmodinagar.ac.inethz.ch

Once formed, these organometallic reagents can participate in a variety of reactions. mmcmodinagar.ac.in They can add to carbonyl compounds like aldehydes and ketones to form alcohols, or react with esters to potentially yield tertiary alcohols after a second addition. mmcmodinagar.ac.in The reactivity of these organometallic species is high, and they readily react with protic solvents like water, necessitating anhydrous reaction conditions. libretexts.org

Radical Reactions and Their Applications

While less common than ionic pathways, the chloromethyl group can potentially participate in radical reactions. Homolytic cleavage of the C-Cl bond, typically initiated by heat or light, would generate a thienylmethyl radical. This radical could then participate in various radical-mediated processes, such as addition to alkenes or radical-radical coupling reactions. The applications of such reactions would be in the formation of new carbon-carbon bonds under conditions that are complementary to traditional ionic methods.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring itself is an aromatic nucleus and can undergo both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Nucleophilic Aromatic Substitution (SNAr)

Synthesis and Advanced Characterization of Derivatives of 2 Bromo 5 Chloromethyl Thiophene

Synthesis of Arylated and Biarylated Thiophene (B33073) Systems

The differential reactivity of the C-Br bond versus the C-Cl bond in the chloromethyl group is pivotal for the selective synthesis of arylated thiophenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are prominently used to forge new carbon-carbon bonds, leading to mono- and di-arylated thiophene systems.

The synthesis of mono-arylated derivatives from a dihalogenated thiophene typically exploits the higher reactivity of a C-Br bond compared to a C-Cl bond in palladium-catalyzed oxidative addition. In a related compound, 2-bromo-5-chlorothiophene (B1265590), Suzuki-Miyaura coupling can be performed selectively at the C-Br position. This strategy is directly applicable to 2-bromo-5-(chloromethyl)thiophene, where the aryl group is selectively introduced at the 5-position of the thiophene ring.

The reaction involves coupling 2-bromo-5-chlorothiophene with various aryl boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) (K₃PO₄). acs.org This regioselective functionalization yields 2-aryl-5-chlorothiophenes in moderate to excellent yields. acs.org The reaction is compatible with a range of aryl boronic acids bearing both electron-donating and electron-withdrawing substituents. acs.orgnih.gov

Table 1: Synthesis of 2-Aryl-5-chloro thiophenes via Selective Suzuki Coupling acs.org

| Entry | Aryl Boronic Acid Substituent (R) | Product | Yield (%) |

| 1 | 4-Me | 2-chloro-5-(p-tolyl)thiophene | 75 |

| 2 | 4-MeO | 2-chloro-5-(4-methoxyphenyl)thiophene | 82 |

| 3 | 4-Cl | 2-chloro-5-(4-chlorophenyl)thiophene | 65 |

| 4 | 3-Cl, 4-F | 2-chloro-5-(3-chloro-4-fluorophenyl)thiophene | 70 |

| 5 | 3,5-dimethyl | 2-chloro-5-(3,5-dimethylphenyl)thiophene | 78 |

| 6 | 3,4-dichloro | 2-chloro-5-(3,4-dichlorophenyl)thiophene | 68 |

Data derived from studies on 2-bromo-5-chlorothiophene, illustrating the principle of selective mono-arylation.

Building upon the selective mono-arylation, di-arylated thiophenes can be synthesized through a second, more forcing, cross-coupling reaction. After the initial Suzuki coupling at the C-Br bond of 2-bromo-5-chlorothiophene, the resulting 2-aryl-5-chlorothiophene can undergo a subsequent coupling at the less reactive C-Cl position with a different aryl boronic acid. nih.gov This sequential approach allows for the creation of unsymmetrical 2,5-bis(aryl)thiophenes. nih.gov

For the construction of poly-arylated thiophene architectures, direct arylation polymerization (DAP) has emerged as a powerful, atom-economical alternative to traditional cross-coupling polymerizations like Suzuki or Stille. nih.govscilit.com This method involves the palladium-catalyzed coupling of (hetero)aryl halides with unfunctionalized C-H bonds of another aromatic unit, avoiding the need for organometallic intermediates. scilit.com Dihalo-thiophenes are key monomers in these reactions, enabling the synthesis of a variety of conjugated copolymers with applications in organic electronics. nih.govwikipedia.org By polymerizing monomers derived from this compound, complex poly(phenylene-thiophene) and other related polymer structures can be achieved. clockss.org

Construction of Fused Heterocyclic Ring Systems

The reactive handles on this compound are ideal for intramolecular cyclization reactions to build fused ring systems, which are core structures in many functional materials and pharmaceuticals.

Thieno[2,3-b]thiophenes consist of two thiophene rings fused along the 'b' bond. thieme-connect.de Their synthesis often relies on the cyclization of appropriately substituted thiophene precursors. thieme-connect.de While no direct synthesis from this compound is explicitly detailed in the literature, established methods like the Fiesselmann thiophene synthesis provide a clear blueprint. This reaction typically involves the condensation of a 3-chloro-2-aroylthiophene with an α-mercaptoacetate. nih.gov

A plausible route starting from this compound would involve:

Transformation of the chloromethyl group into a suitable nucleophile or electrophile. For instance, conversion to a thiomethyl group (-CH₂SH) or a cyanomethyl group (-CH₂CN).

Functionalization at the C2-bromo position to introduce the remaining atoms needed for the second thiophene ring.

Intramolecular cyclization to form the thieno[2,3-b]thiophene (B1266192) core.

Another modern approach involves the reaction of thiophene-3-carbodithioates with difluorocarbene, which, after a sequence of ring expansion and elimination, yields thieno[2,3-b]thiophenes. acs.org This highlights the diverse strategies available for constructing this fused system from functionalized thiophenes.

Palladium-catalyzed intramolecular C-H arylation is a highly effective method for constructing fused polycyclic systems. epa.gov In a model system, a 3-(bromomethyl)thiophene (B1268036) is first reacted with an iodophenol in a Williamson ether synthesis. The resulting ether precursor then undergoes an intramolecular, palladium-catalyzed C-H arylation, where the aryl iodide couples with the C-H bond at the 2-position of the thiophene ring to form a fused tricyclic product in high yield. epa.gov This strategy is directly adaptable to derivatives of this compound to create a variety of sulfur-containing fused heterocycles.

Another approach is the photochemical oxidative cyclization of arylthienylethenes (thiophene-based stilbene (B7821643) derivatives), which can be synthesized from this compound, to form thieno-annelated polycyclic aromatic compounds. Additionally, iron(III) chloride-catalyzed oxidative cyclization of dithiophene-substituted benzene (B151609) precursors offers a route to larger fused aromatic systems. These methods open pathways to complex, planar, or even helical polycyclic structures containing thiophene rings.

Alkylated and Other Functionalized Thiophene Derivatives

Beyond arylation and cyclization, the two reactive sites of this compound allow for a wide range of other functionalizations, including alkylation and the introduction of various heteroatom-containing groups.

The chloromethyl group is particularly susceptible to nucleophilic substitution. A classic example is the Delépine reaction, which can be used to convert a related compound, 2-(bromomethyl)thiophene, into 2-(aminomethyl)thiophene hydrochloride in high yield using hexamethylenetetramine followed by acidic hydrolysis. This provides a straightforward route to primary amines.

The thiophene ring itself can be functionalized through halogen-metal exchange. For instance, treatment of a bromo-alkylthiophene with n-butyllithium (n-BuLi) generates a lithiated thiophene intermediate. This potent nucleophile can then react with a variety of electrophiles, such as alkyl halides (e.g., 1-bromooctane), to introduce alkyl chains onto the thiophene ring. This method allows for the synthesis of a diverse array of alkylated thiophene derivatives, which are valuable as intermediates for organic electronic materials.

Strategic Applications of 2 Bromo 5 Chloromethyl Thiophene As a Versatile Chemical Building Block

Utilization in Complex Multi-Step Organic Synthesis

The dual reactivity of 2-Bromo-5-(chloromethyl)thiophene makes it an exceptional building block for complex, multi-step organic syntheses. The differing reactivity of the aryl bromide and the chloromethyl group allows for regioselective reactions, where one site can be modified while leaving the other intact for subsequent transformations.

A prime example of this utility is demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Research on the closely related compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), has shown that the bromo group on the thiophene (B33073) ring can be selectively coupled with various aryl boronic acids. nih.govd-nb.inforesearchgate.netresearchgate.net This reaction proceeds while the bromomethyl (or in our case, chloromethyl) group remains untouched, thereby creating a new aryl-substituted thiophene that still possesses a reactive handle for further functionalization. nih.govd-nb.info This step-wise approach is fundamental in building complex molecules where different fragments are introduced sequentially.

The general strategy involves:

C-C Bond Formation: Utilizing the bromo group for a palladium-catalyzed cross-coupling reaction to attach a desired aryl or other organic moiety.

Further Functionalization: Using the chloromethyl group for subsequent nucleophilic substitution reactions to introduce other functional groups or link the thiophene core to another part of a larger molecule.

This controlled, stepwise functionalization is crucial for the efficient synthesis of specifically designed target molecules, including those with applications in materials science and medicinal chemistry. jcu.edu.au

Interactive Table: Representative Reactions

| Reaction Type | Reactant Site | Typical Reagents | Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br bond at position 2 | Aryl boronic acids, Pd(PPh₃)₄, K₃PO₄ | 2-Aryl-5-(chloromethyl)thiophenes | nih.govd-nb.inforesearchgate.netresearchgate.net |

| Nucleophilic Substitution | -CH₂Cl group at position 5 | Amines, thiols, cyanides, etc. | Substituted methylthiophenes | jcu.edu.au |

Role as an Intermediate in the Synthesis of Pharmaceutical Precursors

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, forming the core of numerous therapeutic agents. This compound serves as a key starting material for the synthesis of various pharmaceutical precursors due to its ability to be readily converted into more complex thiophene derivatives.

For instance, synthetic pathways analogous to those for 2-bromo-5-(bromomethyl)thiophene can be employed to create novel 2-aryl-5-substituted thiophenes. nih.govd-nb.info These derivatives have been synthesized and subsequently evaluated for potential biological activities, such as antithrombotic and haemolytic effects, establishing them as precursors for new drug candidates. nih.govd-nb.inforesearchgate.net The synthesis of a series of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki coupling has produced compounds that showed moderate antithrombotic activity, highlighting the potential of these structures in cardiovascular drug discovery. d-nb.inforesearchgate.net

Furthermore, related thiophene structures are critical intermediates in the synthesis of established drugs. A notable example is the synthesis of Canagliflozin, a medication used to treat type 2 diabetes. The manufacturing process involves intermediates such as 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, demonstrating the importance of bromo-substituted thiophenes in accessing complex pharmaceutical targets. google.com The structural features of this compound make it an ideal candidate for similar multi-step syntheses of active pharmaceutical ingredients (APIs).

Employment in the Development of Agrochemical Intermediates

The development of novel herbicides, fungicides, and insecticides often relies on heterocyclic chemical intermediates. Halogenated aromatic compounds are frequently used in the synthesis of agrochemicals to enhance their biological activity and stability. While direct examples for this compound are not extensively documented in public literature, the utility of structurally similar compounds points to its potential in this sector.

For example, compounds like 2-bromo-5-chloro-4-methyl-aniline are known to be key intermediates in the formulation of agrochemicals, including herbicides and fungicides. chemimpex.com The presence of halogen atoms on an aromatic ring is a common feature in many active agrochemical ingredients. The thiophene ring itself is a known pharmacophore in agrochemistry. Therefore, this compound represents a valuable scaffold that can be elaborated into a variety of potential agrochemical candidates through reactions at its two functional sites.

Contribution to the Synthesis of Advanced Dye Molecules

Thiophene-based oligomers and polymers are widely studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often involves the polymerization of functionalized thiophene monomers. Functionalized thiophenes are also crucial in creating sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs).

The compound 2-bromo-5-decylthiophene, which also possesses a bromo group at the 2-position, is cited as an ideal building block for creating donor-acceptor-donor (D-A-D) type dye sensitizers. ossila.com The bromo group facilitates further functionalization through palladium-catalyzed coupling reactions, which is essential for constructing the complex conjugated systems required for dye molecules. ossila.com By analogy, this compound can serve a similar purpose. Its bromo group can be used to extend the conjugated system, while the chloromethyl group could be used to anchor the dye to a surface (like TiO₂ in a DSSC) or to introduce other functional groups to fine-tune the dye's optical and electronic properties.

Integration into Metal-Organic Compound Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. These materials have applications in gas storage, separation, and catalysis. The synthesis of MOFs relies on organic linker molecules that have specific functional groups capable of coordinating with metal centers.

Thiophene-based ligands are increasingly being used to construct novel MOFs. Recent research has demonstrated the rational synthesis of isostructural thiophene-containing MOFs for applications like photocatalytic degradation of pollutants. researchgate.net While this compound may not be used directly as a linker in its initial form, it is an excellent precursor for creating such linkers. For example, the chloromethyl group can be converted into a carboxylic acid or another coordinating group. Alternatively, the bromo group could be used in a coupling reaction to build a more complex, multi-functional linker molecule which is then used in MOF synthesis. nih.gov The versatility of this compound allows for the tailored design of organic linkers for advanced metal-organic materials. researchgate.net

Theoretical and Computational Investigations of 2 Bromo 5 Chloromethyl Thiophene and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. They offer a balance between computational cost and accuracy, making them suitable for studying a wide range of molecular systems, including substituted thiophenes.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org DFT has been successfully applied to study various properties of thiophene (B33073) derivatives, providing insights that are often difficult to obtain through experimental means alone. nih.govmdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govscispace.com

DFT calculations are highly effective for determining the optimized ground-state geometries of molecules. By finding the minimum energy structure on the potential energy surface, theoretical models can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For thiophene derivatives, DFT studies have shown excellent agreement with experimental data from X-ray crystallography. For example, in a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the geometric parameters were established theoretically and found to align well with experimental findings. scispace.com Similarly, computational studies on thiophene sulfonamide derivatives have calculated intramolecular distances and bond angles that are very close to experimental values. mdpi.com These calculations confirm the planarity of the thiophene ring and determine the orientation of its substituents.

Table 1: Representative Calculated Geometric Parameters for Substituted Thiophene Rings Note: The following data is illustrative of typical results from DFT calculations on thiophene derivatives and not specific to 2-Bromo-5-(chloromethyl)thiophene.

| Parameter | Bond | Calculated Value (Å) | Molecule Studied |

| Bond Length | S1–C2 | 1.73 - 1.75 | Thiophene Sulfonamide Derivatives mdpi.com |

| Bond Length | C5–S1 | 1.73 - 1.75 | Thiophene Sulfonamide Derivatives mdpi.com |

| Bond Length | C2–C3 | ~1.38 | 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene scispace.com |

| Bond Length | C4–C5 | ~1.38 | 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene scispace.com |

| Bond Angle | S1–C2–C3 | 110.8° - 112.4° | Thiophene Sulfonamide Derivatives mdpi.com |

| Bond Angle | C4–C5–S1 | 110.6° - 112.5° | Thiophene Sulfonamide Derivatives mdpi.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. mdpi.com DFT calculations are widely used to determine the energies of these frontier orbitals. In studies of thiophene derivatives, the HOMO is typically characterized by π-orbitals delocalized over the thiophene ring, while the LUMO also consists of π*-antibonding orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for Thiophene Derivatives Note: The following data is illustrative of typical results from DFT calculations on thiophene derivatives and not specific to this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | -6.65 | -3.20 | 3.45 |

| Thiophene Sulfonamide Derivative 1 | -6.53 | -1.88 | 4.65 |

| Thiophene Sulfonamide Derivative 2 | -6.31 | -2.87 | 3.44 |

Data compiled from studies on various thiophene derivatives. mdpi.comscispace.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org The MEP surface is mapped onto the molecule's electron density, with different colors representing different values of the electrostatic potential. wolfram.com

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. researchgate.net

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green : Denotes regions of neutral or near-zero potential.

For a molecule like this compound, an MEP map would be expected to show regions of negative potential (red/yellow) around the electronegative sulfur and bromine atoms due to their lone pairs of electrons. The regions around the hydrogen atoms of the thiophene ring and the chloromethyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. Such maps provide a clear, qualitative picture of the molecule's reactive sites. nih.govmdpi.com

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices provide a more quantitative measure than MEP maps alone.

Electronic Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. mdpi.com

Chemical Hardness (η) : This parameter quantifies the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net Hard molecules are less reactive, and soft molecules are more reactive.

Table 3: Calculated Global Reactivity Descriptors for a Thiophene-Containing Derivative Note: The data below is from a computational study on a complex organic compound and serves as an example of calculated reactivity indices.

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -7.3712 |

| LUMO Energy | E_LUMO | -1.6350 |

| Electronic Chemical Potential | μ = (E_HOMO + E_LUMO) / 2 | -4.5031 |

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | 2.8681 |

| Electrophilicity Index | ω = μ² / (2η) | 1.4134 |

| Nucleophilicity Index | N | 0.8681 |

Data derived from a study on (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one. mdpi.com

Computational methods are extensively used to predict and help interpret various types of molecular spectra. DFT calculations can provide theoretical spectra that, when compared with experimental data, aid in structural elucidation and the assignment of spectral bands.

NMR Spectroscopy : The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT is a well-established technique. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules, and can help distinguish between different isomers. escholarship.org

IR Spectroscopy : DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov The theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scispace.com Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. iosrjournals.org For thiophene derivatives, characteristic C-S and C-H stretching and bending modes can be precisely identified through this combined computational and experimental approach. mdpi.comiosrjournals.org

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). nih.gov However, it has been noted that standard TD-DFT functionals may yield qualitatively incorrect results for some thiophene-based compounds, such as predicting the wrong order of excited states. ethz.ch Therefore, careful selection of the functional and comparison with higher-level methods or experimental data is crucial for a reliable interpretation of the UV-Vis spectra of these molecules.

Density Functional Theory (DFT) Applications

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving thiophene derivatives. For molecules like this compound, which serve as versatile building blocks in organic synthesis, understanding the underlying mechanisms of their reactions is crucial for optimizing reaction conditions and predicting product outcomes. A significant area of investigation is the palladium-catalyzed Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Density Functional Theory (DFT) computations have been instrumental in mapping the potential energy surfaces of the catalytic cycle for Suzuki-Miyaura cross-coupling reactions involving brominated thiophenes. These studies typically break down the reaction into its elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: Computational models can predict the activation barrier for the initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene ring. For this compound, theoretical calculations can determine the energetics of this process, confirming the lability of the C-Br bond at the 2-position of the thiophene ring for catalytic activation.

Transmetalation: This step involves the transfer of an organic group from an organoboron reagent to the palladium center. DFT studies can model the transition state of this process, often involving a base, and help to understand how the electronic and steric properties of the thiophene substrate and the boronic acid influence the reaction rate.

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. Computational analysis provides insight into the geometry of the transition state and the thermodynamic driving force for this step.

By modeling these steps, researchers can gain a detailed understanding of the reaction's kinetics and thermodynamics. For instance, computational studies on similar brominated thiophenes have shown that the nature of the phosphine ligands on the palladium catalyst can significantly influence the energy barriers of the catalytic cycle. These theoretical insights are invaluable for the rational design of more efficient catalytic systems for the synthesis of complex thiophene-containing molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties. For derivatives of this compound, QSAR and QSPR models can be developed to predict their behavior in various applications, from medicinal chemistry to materials science.

In the context of medicinal chemistry, QSAR studies on thiophene analogs have demonstrated the importance of electronic parameters in modulating their biological activity. For instance, the anti-inflammatory activity of a series of thiophene derivatives was found to be strongly correlated with electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment. nih.gov Such models can guide the synthesis of new derivatives of this compound with enhanced therapeutic potential.

The chemical reactivity and selectivity of this compound and its derivatives can be predicted using computational methods based on DFT. By calculating various molecular descriptors, it is possible to gain insight into the electrophilic and nucleophilic sites of the molecule, which is crucial for predicting the outcome of chemical reactions.

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For substituted thiophenes, a smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential around the sulfur and bromine atoms, indicating their susceptibility to electrophilic attack, while positive potential would be located around the hydrogen atoms.

Fukui Functions: These functions are used to describe the electron density change when the number of electrons in the system is modified, allowing for the identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

These calculated parameters can be tabulated to compare the reactivity of different derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.12 | -0.25 | 5.87 |

| 2-Bromothiophene | -6.25 | -0.58 | 5.67 |

| 2-Bromo-5-chlorothiophene (B1265590) | -6.40 | -0.89 | 5.51 |

Note: The data in this table is illustrative and based on general trends for substituted thiophenes.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and intermolecular interactions. For derivatives of this compound, MD simulations can be employed to understand how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules.

A key application of MD simulations is the exploration of the conformational landscape of flexible molecules. While the thiophene ring itself is relatively rigid, the chloromethyl substituent and any groups introduced through derivatization can have multiple rotational degrees of freedom. MD simulations can reveal the preferred conformations of these side chains and the energy barriers between different conformational states. researchgate.net This information is critical for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can be used to study the non-covalent interactions between thiophene derivatives and other molecules. For example, in a biological context, a thiophene-based drug candidate can be simulated in complex with its protein target. mdpi.com These simulations can elucidate the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, providing insights that are crucial for drug design and optimization. mdpi.com The stability of such complexes can be assessed by monitoring parameters like the root mean square deviation (RMSD) over the course of the simulation. mdpi.com

Correlative Studies between Theoretical and Experimental Structural Data (e.g., X-ray Diffraction)

The validation of computational models is a critical aspect of theoretical chemistry. One of the most direct ways to assess the accuracy of theoretical calculations is to compare the computed structural parameters with experimental data, most notably from single-crystal X-ray diffraction. For derivatives of this compound, such correlative studies provide confidence in the computational methods used to predict molecular structures and properties.

DFT calculations, typically using functionals like B3LYP and appropriate basis sets, can be used to perform geometry optimizations of thiophene derivatives in the gas phase. nih.gov The resulting theoretical structures provide bond lengths, bond angles, and dihedral angles that can be compared with the precise measurements obtained from X-ray crystallography. nih.govnih.gov

In many cases, a high degree of correlation is observed between the DFT-calculated and X-ray-determined geometries, particularly for the rigid thiophene core. nih.gov Minor discrepancies can often be attributed to the different physical states being modeled (isolated molecule in the gas phase for theory versus packed molecules in a crystal lattice for experiment), where intermolecular interactions in the solid state can slightly perturb the molecular geometry. These comparisons not only validate the theoretical approach but can also help to understand the influence of crystal packing forces on molecular conformation.

Below is an illustrative table comparing theoretical and experimental bond lengths for a generic substituted thiophene.

| Bond | Theoretical Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) (X-ray) |

| S1-C2 | 1.725 | 1.721 |

| C2-C3 | 1.378 | 1.375 |

| C3-C4 | 1.421 | 1.418 |

| C4-C5 | 1.380 | 1.377 |

| C5-S1 | 1.723 | 1.719 |

Note: This data is representative and intended for illustrative purposes.

Future Research Directions and Perspectives for 2 Bromo 5 Chloromethyl Thiophene

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 2-Bromo-5-(chloromethyl)thiophene will likely focus on innovative green chemistry approaches to its synthesis and modification, moving away from hazardous reagents and solvents.

Current and future green synthesis strategies include:

Metal-Catalyzed Cross-Coupling in Aqueous Media: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for forming carbon-carbon bonds. A significant advancement will be the adaptation of these reactions for the synthesis and functionalization of this compound in water, thereby eliminating the need for volatile organic solvents. scbt.com Research into designing water-soluble catalysts and ligands will be crucial for this endeavor.

Copper-Mediated Halocyclization: Environmentally friendly methods for synthesizing halogenated thiophenes are being explored, such as copper-mediated halocyclization. This approach uses simple and less toxic reagents, like sodium halides, in greener solvents such as ethanol. jcu.edu.au

Direct C-H Arylation: As an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H arylation has emerged as a more atom-economical approach. scbt.com Future work could focus on developing catalytic systems for the direct arylation of the thiophene (B33073) ring in this compound, potentially using water as the solvent. scbt.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net Applying this technology to the synthesis and derivatization of this compound could lead to more efficient and sustainable processes.

Table 1: Comparison of Green Synthesis Strategies for Thiophene Derivatives

| Strategy | Key Features | Potential Advantages for this compound |

| Metal-Catalyzed Cross-Coupling in Water | Use of water as a solvent, specialized water-soluble catalysts. | Reduces reliance on volatile organic compounds (VOCs), simplifies product purification. scbt.com |

| Copper-Mediated Halocyclization | Employs copper catalysts and simple halide salts. | Avoids harsh and toxic halogenating agents, uses environmentally benign solvents like ethanol. jcu.edu.au |

| Direct C-H Arylation | Forms C-C bonds directly on the thiophene ring without prior activation. | High atom economy, reduces synthetic steps and waste generation. scbt.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Shorter reaction times, increased yields, potential for solvent-free reactions. researchgate.net |

Exploration of Unprecedented Reactivity and Catalytic Transformations

The dual reactivity of this compound, stemming from the distinct electronic nature of the C-Br and C-Cl bonds, opens the door to exploring novel and selective chemical transformations.

Future research in this area could involve:

Regioselective Functionalization: A key area of exploration is the development of catalytic systems that can selectively target either the bromo or the chloromethyl group. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been used to functionalize the bromo position of 2-bromo-5-(bromomethyl)thiophene (B1590285), a closely related analogue. sigmaaldrich.comresearchgate.netacs.orgmdpi.com Similar regioselective reactions for this compound will be a focus of future studies.

Novel Coupling Reactions: Beyond established methods like Suzuki and Kumada couplings, researchers may investigate new catalytic cycles to achieve unprecedented transformations. jcu.edu.au This could include exploring the reactivity of the chloromethyl group in novel coupling reactions, a less explored area compared to the well-established reactivity of the bromo-substituent.

Exploiting the Thiophene Ring's Electronic Properties: The electron-rich nature of the thiophene ring can be harnessed to direct and activate reactions in novel ways. researchgate.net Computational studies, such as Density Functional Theory (DFT), can be employed to predict and understand the reactivity of the molecule, guiding the design of new catalytic transformations. nih.gov

Design and Synthesis of Novel Materials with Tunable Properties

This compound is a versatile precursor for the synthesis of a wide range of functional materials with tailored properties for various applications.

Prospective research directions include:

Organic Electronics: Thiophene-based materials are central to the field of organic electronics. researchgate.net this compound can serve as a fundamental building block for creating conjugated polymers and small molecules for use in:

Organic Field-Effect Transistors (OFETs): By polymerizing or oligomerizing functionalized derivatives of this compound, materials with high charge carrier mobility can be developed. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable electronic structure of thiophene derivatives allows for the design of materials that emit light across the visible spectrum. researchgate.net

Photochromic and Mechanochromic Materials: The incorporation of the thiophene moiety into larger molecular architectures can lead to materials that change color in response to light (photochromism) or mechanical stress (mechanochromism). researchgate.net These "smart" materials have potential applications in sensors, data storage, and responsive coatings.

Biomedical Materials: Functionalized thiophene thin films are being investigated for their potential in biomedical applications. researchgate.net Research could focus on using this compound to create surfaces that:

Control Cell Adhesion: Modifying surfaces with specific thiophene derivatives can influence how cells attach and grow, which is crucial for medical implants and tissue engineering.

Enable Controlled Drug Release: The polymer backbone derived from this compound could be designed to release therapeutic agents in a controlled manner.

Table 2: Potential Applications of Materials Derived from this compound

| Material Type | Potential Application | Key Properties |

| Conjugated Polymers/Oligomers | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) | High charge carrier mobility, tunable emission spectra. researchgate.net |

| Photochromic/Mechanochromic Systems | Sensors, Optical Data Storage, Smart Coatings | Reversible color change upon external stimuli. researchgate.net |

| Functionalized Thin Films | Medical Implants, Tissue Engineering, Drug Delivery Systems | Biocompatibility, controlled surface properties, tunable drug release kinetics. researchgate.net |

Interdisciplinary Collaborations and Emerging Research Frontiers

The versatile nature of this compound makes it a prime candidate for interdisciplinary research, bridging chemistry with materials science, biology, and medicine.

Future collaborations and emerging frontiers may include:

Medicinal Chemistry and Drug Discovery: Thiophene derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The unique structure of this compound allows for the synthesis of diverse libraries of compounds to be screened for therapeutic potential. Interdisciplinary teams of chemists and biologists will be essential to design, synthesize, and evaluate these new drug candidates.

Nanotechnology and Nanoscience: The self-assembly properties of thiophene-based molecules can be exploited to create well-defined nanostructures. researchgate.net By functionalizing this compound with appropriate molecular groups, researchers can design building blocks for self-assembling nanomaterials with novel electronic and optical properties.

Biomedical Devices and Sensors: The development of advanced biomedical devices often requires materials with specific electronic and biological properties. Collaborative efforts between materials scientists and biomedical engineers could leverage derivatives of this compound to create new types of biosensors and components for medical diagnostics.

Q & A

Q. What are the established synthetic methodologies for preparing 2-bromo-5-(chloromethyl)thiophene in high purity?

The primary synthetic route involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . For example, 2-bromo-5-(bromomethyl)thiophene reacts with aryl boronic acids using Pd(PPh₃)₄ catalyst in 1,4-dioxane with K₃PO₄ as a base under nitrogen atmosphere. Post-reaction purification via column chromatography (silica gel, petroleum ether/ethyl acetate) yields >95% purity . Alternative methods include halogenation of thiophene precursors using N-bromosuccinimide (NBS) in DMF at 0°C, followed by gradual warming to room temperature .

Q. Key Methodological Steps :

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Multinuclear NMR (¹H, ¹³C), HRMS, and UV-Vis spectroscopy are critical:

- ¹H NMR (CDCl₃): Aromatic protons appear at δ 7.15–7.39 ppm; chloromethyl groups as singlets (~δ 4.5–5.0 ppm) .

- HRMS (EI) : Molecular ion peaks (e.g., m/z 298 [M]⁺ for dibrominated analogs) confirm stoichiometry .

- UV-Vis : λmax 250–300 nm indicates π→π* transitions relevant for optoelectronic studies .

Q. Protocol :

- Dissolve samples in deuterated chloroform (CDCl₃) for NMR .

- Use electron ionization (EI) at 70 eV for HRMS fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in cross-coupling reactions involving this compound?

Regioselectivity is controlled by:

- Catalyst design : Bulky ligands (e.g., triisopropylsilyl) favor coupling at bromine over chloromethyl sites .

- Temperature modulation : Reactions at –78°C suppress side reactions, achieving >90% selectivity .

- Computational guidance : Frontier Molecular Orbital (FMO) analysis predicts reactive sites for substrate engineering .

Case Study :

Using Pd(0)/SPhos ligand systems, coupling at the bromine position proceeds with 92% yield, while chloromethyl groups remain intact .

Q. What strategies address discrepancies in reported biological activities of this compound derivatives?

Resolve contradictions via:

- Purity standardization : HPLC analysis (≥99% purity) to eliminate impurity-driven artifacts .

- Dose-response profiling : Identify activity inversion at 50–100 μM ranges (e.g., haemolytic vs. antithrombotic effects) .

- Assay harmonization : Use uniform cell lines (e.g., HUVECs) and positive controls (aspirin for anti-thrombolytic assays) .

Example :

2-Bromo-5-(3-chloro-4-fluorophenyl)thiophene shows 78% biofilm inhibition at 100 μM but becomes cytotoxic above 150 μM .

Q. What specialized handling protocols are required for this compound due to its reactive chloromethyl group?

- Storage : ≤4°C in amber vials under argon to prevent hydrolysis .

- Moisture control : Use molecular sieves (<50 ppm H₂O) in reaction setups .

- Equipment : Avoid metal surfaces; use glass/Teflon stirrers to prevent corrosion .

- Waste management : Quench residues with 10% sodium thiosulfate to neutralize reactive intermediates .

Q. How can competing reaction pathways be minimized during functionalization of this compound?

- Protecting groups : Temporarily block chloromethyl sites with trimethylsilyl (TMS) groups during bromine substitution .

- Solvent effects : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution at bromine over alkylation .

- Kinetic control : Short reaction times (≤2 h) prevent over-functionalization .

Data :

In THF at –78°C, lithiation occurs selectively at bromine, leaving chloromethyl groups unmodified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.